(1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
Overview
Description
(1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide is a chiral bicyclic compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a fluorophenyl group and a diazabicycloheptane core. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide typically involves the following steps:
Formation of the Diazabicycloheptane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.
Resolution of Enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and diazabicycloheptane core play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-(+)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide: The enantiomer of the compound , with similar but distinct properties.
2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane: A related compound lacking the chiral centers.
2-(3-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane: A similar compound with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
(1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[221]heptane hydrobromide is unique due to its specific stereochemistry and the presence of the fluorophenyl group
Properties
IUPAC Name |
(1S,4S)-2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.BrH/c12-8-2-1-3-10(4-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXIFPJAONRBON-ROLPUNSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC(=CC=C3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC(=CC=C3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583791 | |
Record name | (1S,4S)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294177-35-8 | |
Record name | (1S,4S)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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